molecular formula C19H32ClNO2 B14652215 alpha-((2,3-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride CAS No. 41456-87-5

alpha-((2,3-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride

Cat. No.: B14652215
CAS No.: 41456-87-5
M. Wt: 341.9 g/mol
InChI Key: RHHHPXAOLMFRHN-UHFFFAOYSA-N
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Description

Alpha-((2,3-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenoxy group and multiple methyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2,3-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride typically involves a multi-step process. One common method starts with the preparation of the 2,3-dimethylphenoxy intermediate, which is then reacted with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-((2,3-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Alpha-((2,3-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-((2,3-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-((2,3-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is unique due to its specific structural features, such as the presence of multiple methyl groups and the pyrrolidine ring. These features confer distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

41456-87-5

Molecular Formula

C19H32ClNO2

Molecular Weight

341.9 g/mol

IUPAC Name

1-(2,3-dimethylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C19H31NO2.ClH/c1-14-8-7-9-17(15(14)2)22-13-16(21)12-20-18(3,4)10-11-19(20,5)6;/h7-9,16,21H,10-13H2,1-6H3;1H

InChI Key

RHHHPXAOLMFRHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CN2C(CCC2(C)C)(C)C)O)C.Cl

Origin of Product

United States

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